2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile is a chemical compound with the molecular formula C10H7ClF3N3O. This compound is known for its unique structural features, including a pyridine ring substituted with chloro and trifluoromethyl groups, and a methoxyimino group attached to a propanenitrile moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further chemical transformations to introduce the methoxyimino and propanenitrile groups . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile is utilized in various scientific research fields, including:
Biology: The compound is used in biochemical assays to investigate its interactions with biological molecules.
Medicine: Research studies explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups on the pyridine ring contribute to its binding affinity and selectivity towards these targets. The methoxyimino group plays a role in modulating the compound’s reactivity and stability. The pathways involved in its mechanism of action are currently under investigation in various research studies .
Comparison with Similar Compounds
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)pyridine: This compound shares the pyridine ring with chloro and trifluoromethyl substitutions but lacks the methoxyimino and propanenitrile groups.
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile: This compound has a similar pyridine ring structure but differs in the attached functional groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H7ClF3N3O |
---|---|
Molecular Weight |
277.63 g/mol |
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methoxyiminopropanenitrile |
InChI |
InChI=1S/C10H7ClF3N3O/c1-18-17-4-6(3-15)9-8(11)2-7(5-16-9)10(12,13)14/h2,4-6H,1H3 |
InChI Key |
LXVBOSFZIQAIKP-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Origin of Product |
United States |
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